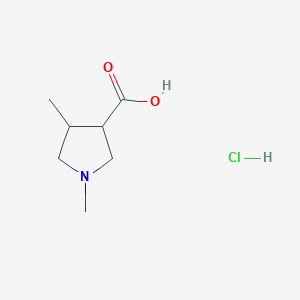

1,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-8(2)4-6(5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVPZPGDLKNCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediates

Nitroalkanoic Acid Precursors: According to a detailed synthetic protocol for related pyrrolidine derivatives, nitroalkanoic acids such as 3-nitropentanoic acid are prepared from glyoxylic acid and nitromethane under alkaline conditions, followed by acidification and extraction steps. These nitroalkanoic acids serve as key intermediates for further transformations toward pyrrolidine derivatives.

Benzyl Esters and Mesylation: Esterification of hydroxy-nitroalkanoic acids with benzyl bromide yields benzyl esters, which can be converted to mesylates using methanesulfonyl chloride and triethylamine at low temperatures (-20 °C). These mesylates are crucial intermediates for ring closure reactions.

Cyclization to Pyrrolidine Ring

The mesylated intermediates undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. This step is often facilitated by base or heat, leading to the formation of the pyrrolidine skeleton with the desired substitution pattern.

Subsequent reduction of nitro groups to amines and further functional group manipulations yield the pyrrolidine-3-carboxylic acid core.

Formation of Hydrochloride Salt

- The free acid form of 1,4-dimethylpyrrolidine-3-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, often in the presence of solvents like ethanol or water. This step enhances the compound's stability and facilitates its isolation as a crystalline solid.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Preparation of Nitroalkanoic Acid | Glyoxylic acid monohydrate, nitromethane, 3N NaOH, room temp, 14 h | Formation of 3-nitropentanoic acid via Henry-type reaction |

| 2. Esterification | Benzyl bromide, base (e.g., K2CO3), solvent (e.g., acetone), reflux | Conversion to benzyl 2-hydroxy-3-pentanoate ester |

| 3. Mesylation | Methanesulfonyl chloride, triethylamine, dry CH2Cl2, -20 °C | Formation of mesylate intermediate |

| 4. Cyclization | Base or heat, solvent (e.g., EtOH), reflux | Intramolecular nucleophilic substitution forming pyrrolidine ring |

| 5. Reduction | Hydrogenation or chemical reducing agents | Reduction of nitro group to amine |

| 6. Alkylation | Alkyl halides or selective methylation reagents | Introduction of methyl groups at positions 1 and 4 |

| 7. Hydrochloride Salt Formation | HCl in ethanol or aqueous solution | Formation of the hydrochloride salt of 1,4-dimethylpyrrolidine-3-carboxylic acid |

Analytical Data Supporting Preparation

NMR Spectroscopy: Proton and carbon NMR data confirm the structure and substitution pattern of intermediates and final products, with characteristic shifts for methyl groups and carboxylic acid moieties.

Chromatography: Purification steps typically involve silica gel column chromatography using hexane-ethyl acetate mixtures to isolate pure esters and acids.

Crystallography: The hydrochloride salt often crystallizes well, allowing for X-ray diffraction studies to confirm stereochemistry and molecular conformation.

Summary Table of Preparation Methods

Research Findings and Notes

The synthetic routes emphasize mild reaction conditions to preserve stereochemistry and avoid racemization.

The use of benzyl protecting groups facilitates selective transformations and can be removed under hydrogenation conditions.

The hydrochloride salt form is preferred for its enhanced solubility and stability, which is critical for downstream applications in medicinal chemistry.

Recent patents outline improvements in yield and stereoselectivity by optimizing the choice of bases, solvents, and reaction temperatures during cyclization and alkylation steps.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Biological Research Applications

- Buffering Agent : The compound is utilized as a buffering agent in biological systems due to its ability to maintain pH stability in aqueous solutions. This property is crucial for experiments involving enzyme activity and cell culture.

- Drug Development : Its structural similarity to biologically active molecules makes it a candidate for drug discovery. Researchers are investigating its potential interactions with neurotransmitter receptors and enzymes, which could lead to the development of novel therapeutics for neurological disorders.

- Asymmetric Catalysis : The presence of a chiral center allows for its use in asymmetric catalysis, which is essential for synthesizing enantiomerically pure compounds in pharmaceuticals.

Organic Synthesis Applications

- Building Block for Complex Molecules : The carboxylic acid functional group enables various chemical reactions such as esterification and amidation, making it a valuable building block in organic synthesis.

- Synthesis of Derivatives : The compound can be modified to create derivatives that may exhibit enhanced biological activity or novel properties. For example, structural variations can lead to compounds with improved binding affinities for specific targets .

Case Study 1: Neuroprotective Effects

Research has indicated that 1,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride may possess neuroprotective properties. In animal models of epilepsy, treatment with this compound demonstrated a reduction in seizure frequency and severity, suggesting its potential application in managing epilepsy and other neurodegenerative disorders .

Case Study 2: Antidepressant Activity

In a study examining the effects of pyrrolidine derivatives on mood disorders, this compound showed promise as an antidepressant agent. Its ability to modulate neurotransmitter systems was highlighted as a mechanism underlying its therapeutic effects .

Mechanism of Action

The mechanism of action of 1,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA polymerases or activate specific signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

trans-1,4-Dimethylpyrrolidine-3-carboxylic Acid

- Key Differences : This stereoisomer (trans-configuration) of the target compound lacks the hydrochloride salt. Stereochemistry can significantly impact bioavailability and receptor interactions, though direct comparative studies are absent.

- Applications : Used in research settings, similar to the hydrochloride form, but solubility differences due to the absence of the salt may limit its utility in aqueous systems.

4,4-Dimethylpyrrolidine-3-carboxylic Acid (CAS 261896-35-9)

- Key Differences : Methyl groups at both 4-positions (vs. 1- and 4- in the target compound) alter ring conformation and electronic distribution. This positional isomerism may affect binding affinity in biological systems.

- Applications : Listed as a pharmaceutical intermediate, suggesting utility in synthesizing bioactive molecules.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

Physicochemical Properties

Notes:

Functional Analogues in Pharmaceutical Contexts

(3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride (CAS 1286761-93-0)

- Key Differences : A trifluoromethoxy group replaces the carboxylic acid, introducing strong electronegativity and lipophilicity. This enhances blood-brain barrier penetration, unlike the hydrophilic target compound.

- Applications : Used in CNS-targeted drug discovery.

Berberine Hydrochloride (CAS 633-65-8)

- Key Differences: An isoquinoline alkaloid with a planar structure, contrasting with the non-aromatic pyrrolidine ring of the target compound. Berberine exhibits broad antimicrobial activity, while the target compound’s bioactivity remains uncharacterized.

Biological Activity

1,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula . This compound belongs to the class of pyrrolidine derivatives and exhibits a range of biological activities that make it valuable in pharmaceutical research and applications. Its structural characteristics, including the presence of a carboxylic acid group and two methyl groups on the nitrogen atom, contribute to its unique biological properties.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as DNA polymerases, which play crucial roles in cell proliferation and apoptosis. This inhibition can lead to significant biological effects, particularly in cancer research where controlling cell growth is essential.

- Receptor Interaction : It may interact with neurotransmitter receptors or metabolic enzymes, suggesting potential therapeutic effects in neurological disorders.

Biological Activities

The compound exhibits several notable biological activities:

- Antioxidant Properties : Research indicates that it possesses antioxidant capabilities, which are vital for protecting cells from oxidative stress. This activity is often measured using assays like DPPH free radical scavenging .

- Neuroprotective Effects : Its structural similarities with other neuroactive compounds suggest potential applications in treating neurodegenerative diseases. Case studies have indicated its effectiveness in mitigating symptoms associated with conditions like epilepsy and anxiety disorders .

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Case Study Examples

- A study focused on the synthesis and biological evaluation of related pyrrolidine derivatives highlighted the potential of this compound as a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases .

- Another investigation into its neuroprotective effects showed promising results in animal models, indicating reduced seizure frequency and severity when administered during induced epileptic episodes .

Q & A

Q. What are the validated synthetic routes for 1,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

A common synthetic approach involves cyclization of precursor amines with carboxylic acid derivatives under acidic conditions. For example, 4,4-dimethylpyrrolidine-3-carboxylic acid derivatives (CAS 261896-35-9) are synthesized via reductive amination or alkylation of pyrrolidine intermediates, followed by hydrochloric acid salt formation . Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometry of reagents significantly impact yields. Optimizing these conditions can improve purity (>95%) and reduce byproducts like unreacted amines or over-alkylated species .

Q. How is the structural integrity of this compound confirmed in synthetic batches?

Characterization typically employs:

- NMR Spectroscopy : and NMR verify substituent positions (e.g., methyl groups at C1 and C4, carboxylic acid at C3) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 143.18 g/mol for the free base) and isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for enantiomeric purity in chiral derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors during synthesis .

- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

Adopt a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 2.5) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm ensures sensitivity (LOD ~0.1 µg/mL). Validate linearity (1–50 µg/mL, ) and precision (RSD < 2%) using spiked samples . For biological samples, solid-phase extraction (SPE) with C18 cartridges improves recovery (>90%) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrrolidine derivatives?

Discrepancies often arise from:

- Stereochemical Variations : Enantiomers (e.g., (S)- vs. (R)-configurations) may exhibit divergent binding affinities to targets like enzymes or receptors .

- Solubility Differences : Hydrochloride salts enhance aqueous solubility, altering bioavailability compared to free bases .

- Assay Conditions : Varying pH, temperature, or cell lines in activity studies (e.g., enzyme inhibition vs. cellular uptake) require standardization .

Q. What strategies mitigate side reactions during N-functionalization of the pyrrolidine ring?

- Protecting Groups : Use Boc or benzyl groups to shield the carboxylic acid during alkylation/amination steps .

- Catalytic Optimization : Palladium or nickel catalysts improve regioselectivity in cross-coupling reactions .

- Low-Temperature Quenching : Halt reactions at 50–60% conversion to minimize over-alkylation byproducts .

Q. How do computational methods aid in predicting the pharmacological profile of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.